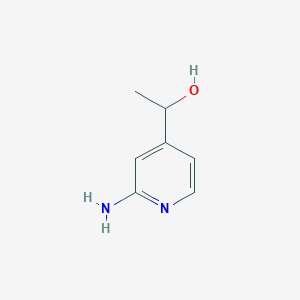

1-(2-Aminopyridin-4-yl)ethanol

Description

1-(2-Aminopyridin-4-yl)ethanol (CAS: 885266-91-1) is a pyridine derivative with a hydroxyl-containing ethyl side chain at the 4-position of the pyridine ring and an amino group at the 2-position. It is a high-purity (≥95%) research-grade compound widely used in pharmaceuticals, materials science, and industrial R&D due to its dual functional groups, which enable diverse reactivity . The compound is commercially available (e.g., Aladdin, HB036 series) and is synthesized via methods involving ethanol-based reactions and chromatography purification .

Properties

IUPAC Name |

1-(2-aminopyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMMYIYEKSCNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592225 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-91-1 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

1-(2-Aminopyridin-4-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation:

Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products: Oxidation of the ethanol group can lead to the formation of 1-(2-Aminopyridin-4-yl)acetaldehyde or 1-(2-Aminopyridin-4-yl)acetic acid.

Reduction:

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: Reduction can convert the ethanol group to an ethyl group, resulting in 1-(2-Aminopyridin-4-yl)ethane.

Substitution:

Reagents and Conditions: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Major Products: Substitution of the hydroxyl group can lead to the formation of various derivatives, such as 1-(2-Aminopyridin-4-yl)ethyl chloride.

Scientific Research Applications

1-(2-Aminopyridin-4-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

- Studied for its interactions with enzymes and proteins.

Medicine:

- Explored for its potential use in the development of new pharmaceuticals.

- Investigated for its role in drug delivery systems and as a precursor to active pharmaceutical ingredients.

Industry:

- Utilized in the production of dyes and pigments.

- Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyridin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored applications. Below is a detailed comparison of 1-(2-Aminopyridin-4-yl)ethanol with closely related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence: The hydroxyl group in this compound enhances solubility in polar solvents compared to the ketone in 1-(2-Aminopyridin-4-yl)ethanone, making it preferable for aqueous-phase reactions . The ethanone derivative (42182-25-2) exhibits higher thermal stability due to its carbonyl group, which is advantageous in high-temperature syntheses .

Structural Isomerism: 2-(2-Aminopyridin-4-yl)ethan-1-ol (1341817-78-4) shares the same molecular formula as the target compound but differs in hydroxyl positioning, leading to altered hydrogen-bonding capabilities and reactivity .

This compound is synthesized via ethanol-mediated cyclization, whereas its ethanone analog requires ketonization agents like acetyl chloride .

Applications: The target compound is prioritized in pharmaceutical intermediates (e.g., kinase inhibitors) due to its balanced hydrophilicity and reactivity . Brominated analogs (e.g., 1-(2-Bromopyridin-4-yl)ethanone, CAS: 864674-02-2) are niche intermediates for cross-coupling reactions but lack amino functionality .

Research Implications

The comparative analysis highlights the critical role of substituent positioning and functional groups in dictating reactivity and application scope. Future studies should explore catalytic modifications of this compound to enhance its enantioselectivity in asymmetric synthesis.

Biological Activity

1-(2-Aminopyridin-4-yl)ethanol is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Melting Point : 78-80°C

- Boiling Point : 329.7°C

This compound functions primarily as a ligand that interacts with various biological targets, including enzymes and receptors. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, enhancing its ability to modulate biological pathways. This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Antiparasitic Activity

Studies have investigated the compound's activity against parasitic infections, particularly malaria. Preliminary results suggest that derivatives of this compound may possess moderate efficacy against Plasmodium species, indicating potential for development into antiparasitic therapies .

Cancer Research

The compound has also been explored for its potential in cancer therapy. It is being investigated as a precursor for synthesizing compounds that may inhibit tumor growth or act as imaging agents in oncology . Its structural features allow it to be modified into various analogs with enhanced potency against cancer cells.

Structure–Activity Relationship (SAR)

A comprehensive study on the SAR of pyridine derivatives, including this compound, highlighted how modifications to the molecular structure can significantly influence biological activity. For example, the introduction of various substituents at different positions on the pyridine ring has been shown to enhance or diminish activity against specific biological targets .

Synthesis and Applications

This compound is often used as an intermediate in synthesizing more complex organic molecules. Its versatility allows it to be employed in developing new pharmaceuticals, particularly those targeting neurological disorders and cancers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Lacks hydroxyl group | Less versatile |

| 4-Aminopyridine | Differently substituted | Varies in reactivity |

| 2-Amino-4-methylpyridine | Contains a methyl group | Affects chemical properties |

The unique combination of amino and ethanol groups in this compound provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry.

Q & A

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) or recrystallization (ethanol/water) achieves >95% purity. For scale-up, centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) improves recovery .

Advanced Research Questions

Q. How is this compound utilized as a building block in drug development, particularly for kinase inhibitors?

- Methodological Answer : The compound serves as a precursor for pyridine-containing pharmacophores. For example, coupling with pyrazolo[3,4-d]pyrimidine scaffolds (via Mitsunobu or Ullmann reactions) generates kinase inhibitors. Biological activity assays (IC₅₀ < 100 nM) require careful stereochemical control, as seen in analogues like 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethanol .

Q. How can researchers address contradictions in crystallographic and solution-phase structural data for this compound?

- Methodological Answer : X-ray diffraction (SHELXL ) confirms the solid-state conformation, while NOESY NMR identifies solution-phase dynamics. Discrepancies (e.g., ethanol moiety flexibility) are modeled using DFT calculations (B3LYP/6-31G* basis set) to reconcile experimental and theoretical geometries .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT-based Fukui indices identify nucleophilic sites (C-4 of pyridine), while molecular docking (AutoDock Vina) screens reactivity with electrophiles like acyl chlorides. Solvent effects (PCM model) and transition-state analysis (IRC) refine reaction pathways .

Q. Which chiral resolution methods are suitable for isolating enantiomers of this compound?

- Methodological Answer : Diastereomeric salt formation with (+)- or (−)-dibenzoyl tartaric acid achieves enantiomeric excess (ee > 98%). Alternatively, chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves racemic mixtures. Circular dichroism (CD) validates absolute configuration .

Q. How can reaction optimization balance yield and purity in large-scale synthesis?

- Methodological Answer : Response Surface Methodology (RSM) designs optimize parameters (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) with ethanol/water as solvent maximizes yield (70%) while minimizing byproducts (<2%) .

Q. What strategies mitigate solubility challenges of this compound in aqueous biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.